molecular formula C20H22FN3O5S B2418217 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine CAS No. 862793-77-9

4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine

Cat. No.: B2418217
CAS No.: 862793-77-9
M. Wt: 435.47
InChI Key: QJEHCYYOHWQZEM-UHFFFAOYSA-N
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Description

4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine is a complex organic compound that features a diverse array of functional groups, including a fluorophenyl sulfonyl group, a furan ring, a morpholine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the furan and morpholine groups. The final step often involves the sulfonylation of the fluorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine
  • 4-[(4-bromophenyl)sulfonyl]-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine

Uniqueness

The uniqueness of 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine lies in its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of the fluorophenyl group can enhance the compound’s stability and bioavailability compared to its chlorinated or brominated analogs.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O5S/c21-15-4-6-16(7-5-15)30(25,26)20-19(29-18(23-20)17-3-1-12-28-17)22-8-2-9-24-10-13-27-14-11-24/h1,3-7,12,22H,2,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEHCYYOHWQZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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